

Application of 2-Chlorobenzophenone in UV Curable Coatings: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Chlorophenyl)
(phenyl)methanone

Cat. No.: B131818

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzophenone is a substituted aromatic ketone that functions as a Type II photoinitiator in ultraviolet (UV) curable coating formulations. Upon exposure to UV radiation, it initiates a free-radical polymerization process, leading to the rapid curing or hardening of the coating. As a Type II photoinitiator, 2-Chlorobenzophenone requires the presence of a co-initiator, typically a tertiary amine, to efficiently generate the free radicals necessary for polymerization. This bimolecular mechanism offers versatility and is widely utilized in various applications, including inks, adhesives, and coatings, where rapid, on-demand curing is advantageous. The presence of the chlorine atom on the benzophenone structure can influence its photochemical properties, such as its absorption spectrum and reactivity, potentially offering benefits like improved surface cure and reduced yellowing in the final coating.

Mechanism of Photoinitiation

The photoinitiation process for UV curable coatings utilizing 2-Chlorobenzophenone as a Type II photoinitiator involves a series of steps that ultimately lead to the formation of a crosslinked polymer network. The process begins with the absorption of UV light by the 2-

Chlorobenzophenone molecule, which then interacts with a co-initiator to produce the reactive species that propagate the polymerization of acrylate or other unsaturated monomers and oligomers in the coating formulation.

The key steps in the photoinitiation mechanism are:

- Photoexcitation: 2-Chlorobenzophenone absorbs UV radiation, promoting an electron from its ground state (S_0) to an excited singlet state (S_1).
- Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state (T_1).
- Hydrogen Abstraction: The triplet state of 2-Chlorobenzophenone abstracts a hydrogen atom from a co-initiator, such as a tertiary amine. This step is crucial for the generation of free radicals.
- Radical Formation: The hydrogen abstraction process results in the formation of two radical species: a ketyl radical derived from the 2-Chlorobenzophenone and an alkylaminyl radical from the co-initiator.
- Initiation of Polymerization: The highly reactive alkylaminyl radical initiates the polymerization of the acrylate monomers and oligomers present in the formulation, starting the chain reaction that leads to the formation of the cured coating.

Quantitative Performance Data

Specific quantitative performance data for UV curable coatings formulated exclusively with 2-Chlorobenzophenone is not extensively available in publicly accessible literature. The performance of a UV curable coating is highly dependent on the complete formulation, including the type and concentration of oligomers, monomers, co-initiators, and additives, as well as the curing conditions.

However, the following tables provide an illustrative overview of typical performance characteristics that can be expected from UV curable acrylate coatings utilizing benzophenone-type photoinitiators. These values should be considered as a general guideline, and specific performance should be determined experimentally for any given formulation.

Table 1: Illustrative Curing Characteristics of Benzophenone-Type Photoinitiator Systems

Parameter	Typical Value Range	Unit
Curing Speed		
UV Energy to Cure	50 - 500	mJ/cm ²
Line Speed	10 - 100	m/min
Monomer Conversion		
Acrylate Conversion	> 90	%

Table 2: Illustrative Physical Properties of Cured Coatings

Property	Typical Value Range	ASTM Method
Hardness		
Pencil Hardness	H - 4H	D3363
Pendulum Hardness (König)	80 - 150	D4366
Adhesion		
Cross-hatch Adhesion	4B - 5B	D3359
Flexibility		
Mandrel Bend	1/8 - 1/4	inch
Chemical Resistance		
MEK Double Rubs	> 100	D5402

Experimental Protocols

The following protocols provide a general framework for the preparation and evaluation of UV curable coatings containing 2-Chlorobenzophenone.

Protocol 1: Preparation of a UV Curable Acrylate Coating

Materials:

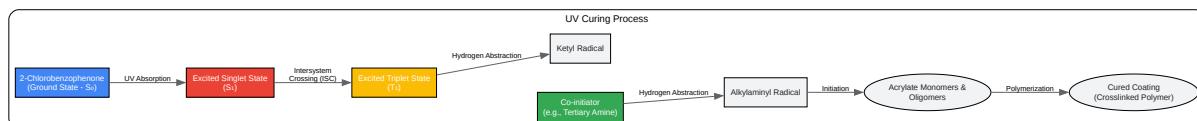
- Acrylated Oligomer (e.g., Epoxy Acrylate, Urethane Acrylate)
- Reactive Diluent Monomer (e.g., Tripropyleneglycol Diacrylate - TPGDA)
- 2-Chlorobenzophenone (Photoinitiator)
- Tertiary Amine Co-initiator (e.g., Triethanolamine - TEA)
- Additives (e.g., Leveling agent, Defoamer)

Procedure:

- In a light-protected vessel, combine the acrylated oligomer and reactive diluent monomer at the desired ratio (e.g., 70:30 by weight).
- Stir the mixture at room temperature until a homogeneous blend is obtained.
- In a separate container, dissolve 2-Chlorobenzophenone (e.g., 2-5% by weight of the total formulation) and the co-initiator (e.g., 2-5% by weight) in a small amount of the reactive diluent.
- Add the photoinitiator solution to the oligomer/monomer blend and mix thoroughly.
- Add any desired additives, such as a leveling agent (e.g., 0.1-1% by weight), and mix until fully incorporated.
- Store the formulation in a dark, cool place before application.

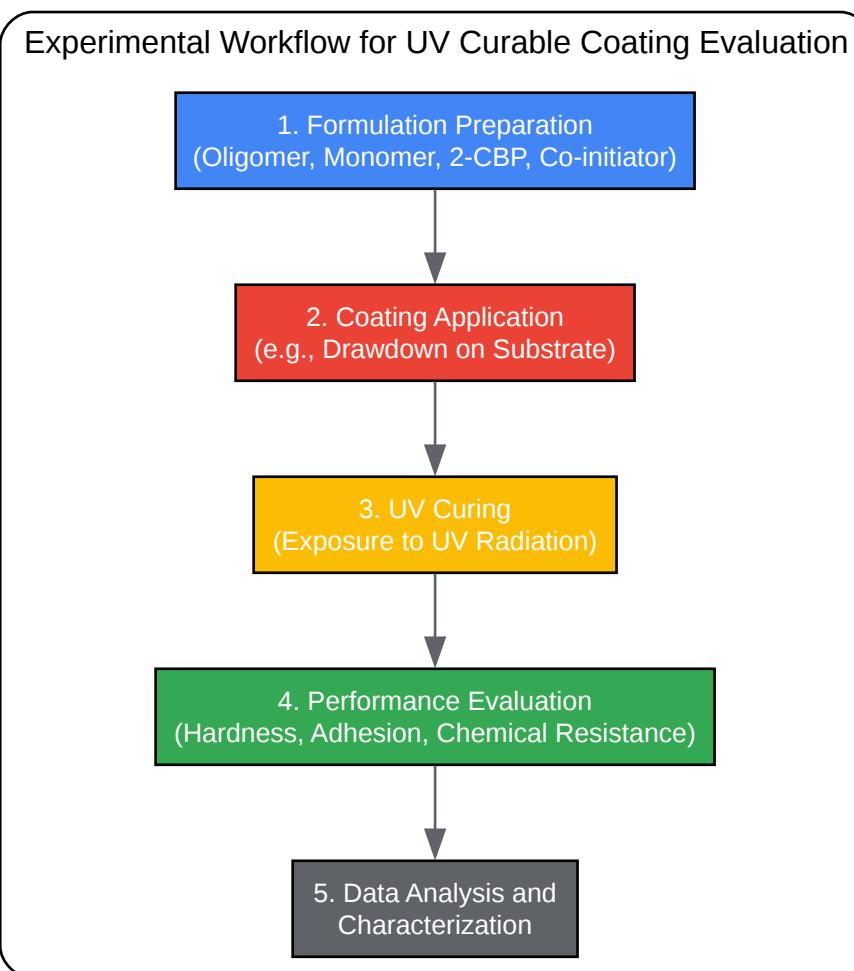
Protocol 2: UV Curing and Performance Evaluation

Equipment:


- Film Applicator (e.g., drawdown bar)
- Substrate (e.g., glass, metal, or plastic panels)
- UV Curing System (e.g., medium-pressure mercury lamp or UV LED lamp)

- Radiometer

Procedure:


- Apply the formulated coating to the substrate using a film applicator to achieve a uniform thickness (e.g., 25 μm).
- Place the coated substrate on the conveyor of the UV curing system.
- Expose the coating to UV radiation. The required UV dose will depend on the formulation and the intensity of the UV lamp. Use a radiometer to measure and control the UV energy.
- After curing, allow the coated substrate to cool to room temperature.
- Evaluate the physical and chemical properties of the cured coating using standard test methods (as listed in Table 2).

Visualizations

[Click to download full resolution via product page](#)

Caption: Type II photoinitiation mechanism of 2-Chlorobenzophenone.

[Click to download full resolution via product page](#)

Caption: Workflow for evaluating UV curable coatings.

- To cite this document: BenchChem. [Application of 2-Chlorobenzophenone in UV Curable Coatings: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b131818#application-of-2-chlorobenzophenone-in-uv-curable-coatings>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com